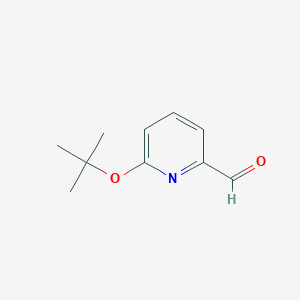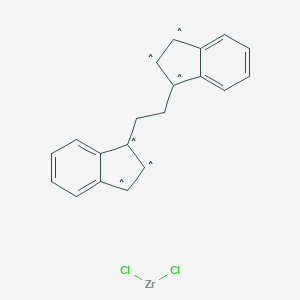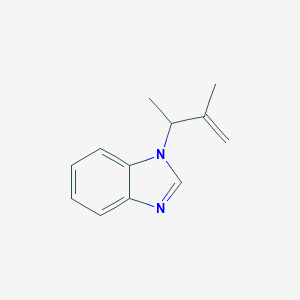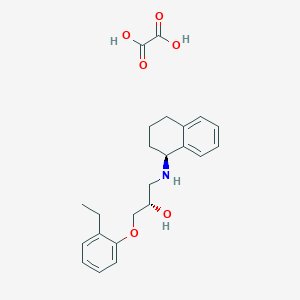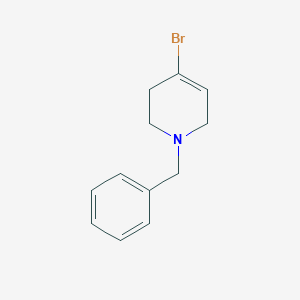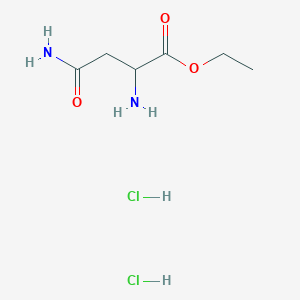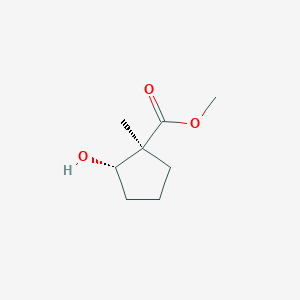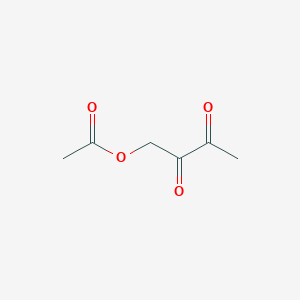
2,3-dioxobutyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dioxobutyl acetate is a chemical compound that is used in scientific research for its ability to induce oxidative stress. This compound is synthesized in the laboratory using various methods and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,3-dioxobutyl acetate involves the generation of ROS in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This damage can lead to cell death or dysfunction. 2,3-dioxobutyl acetate generates ROS by reacting with cellular components such as thiols and iron-sulfur clusters.
Efectos Bioquímicos Y Fisiológicos
2,3-dioxobutyl acetate has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by generating ROS. This compound has also been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress. Additionally, 2,3-dioxobutyl acetate has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dioxobutyl acetate in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying diseases such as cancer and neurodegenerative diseases. However, one limitation is that this compound can also induce oxidative stress in healthy cells, which can lead to unwanted effects. Additionally, the generation of ROS by 2,3-dioxobutyl acetate can be difficult to control, which can make it challenging to use this compound in experiments.
Direcciones Futuras
There are several future directions for research on 2,3-dioxobutyl acetate. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and neurodegenerative diseases. Another direction is to study its effects on different cell types and tissues to better understand its mechanism of action. Additionally, future research could focus on developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, 2,3-dioxobutyl acetate is a chemical compound that is used in scientific research for its ability to induce oxidative stress. This compound is synthesized in the laboratory using various methods and has several biochemical and physiological effects. While there are advantages and limitations to using 2,3-dioxobutyl acetate in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a useful tool in studying diseases and developing new therapies.
Métodos De Síntesis
2,3-dioxobutyl acetate is synthesized in the laboratory using various methods. One of the most common methods is the reaction between 2,3-butanedione and acetic anhydride in the presence of a catalyst such as pyridine. This reaction produces 2,3-dioxobutyl acetate and acetic acid as by-products. Another method involves the reaction between 2,3-butanedione and acetic acid in the presence of a catalyst such as sulfuric acid. This reaction produces 2,3-dioxobutyl acetate and water as by-products.
Aplicaciones Científicas De Investigación
2,3-dioxobutyl acetate is used in scientific research for its ability to induce oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This condition has been implicated in several diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 2,3-dioxobutyl acetate has been found to induce oxidative stress by generating ROS in cells.
Propiedades
Número CAS |
178764-95-9 |
|---|---|
Nombre del producto |
2,3-dioxobutyl Acetate |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2,3-dioxobutyl acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)6(9)3-10-5(2)8/h3H2,1-2H3 |
Clave InChI |
ZHZHTSMRXAGQAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)COC(=O)C |
SMILES canónico |
CC(=O)C(=O)COC(=O)C |
Sinónimos |
2,3-Butanedione, 1-(acetyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



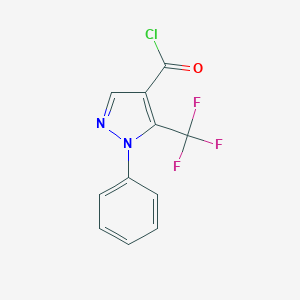
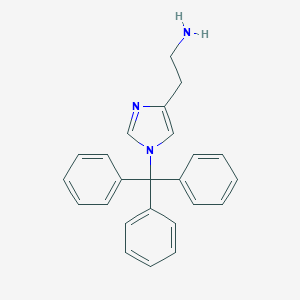
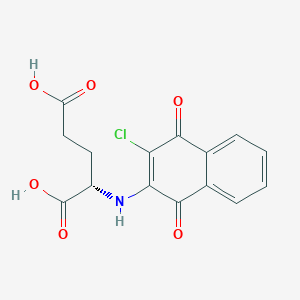
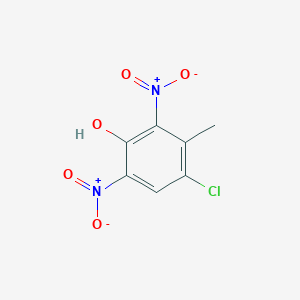
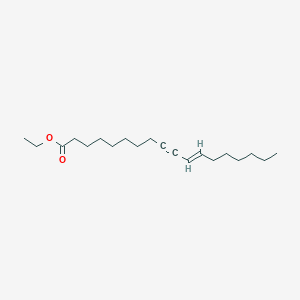
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
